molecular formula C11H16F3N3O2 B2662793 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate CAS No. 1209962-44-6

2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B2662793
CAS No.: 1209962-44-6
M. Wt: 279.263
InChI Key: XZQNXIXBTCTUBF-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is a specialized chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole core, a privileged scaffold in pharmaceutical development known for its versatility in forming key interactions with biological targets . The inclusion of the 2,2,2-trifluoroethyl carbamate group is of particular scientific interest. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design due to its ability to profoundly influence the metabolic stability, lipophilicity, and binding affinity of candidate molecules . Research into -CF3-containing compounds has led to numerous FDA-approved therapeutics across various disease areas, highlighting the value of this functional group in optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities . The specific substitution pattern on the pyrazole ring, including the 3,5-dimethyl and N1-isopropyl groups, is engineered to provide steric and electronic modulation, making this compound a valuable building block for probing structure-activity relationships (SAR). It is primarily used in exploratory synthesis for developing novel bioactive molecules, such as enzyme inhibitors, and serves as a key intermediate in constructing more complex, target-oriented compounds for high-throughput screening and lead optimization campaigns. This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-6(2)17-8(4)9(7(3)16-17)15-10(18)19-5-11(12,13)14/h6H,5H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQNXIXBTCTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Carbamate Formation: The final step involves the reaction of the pyrazole derivative with an isocyanate or chloroformate to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. Studies have explored its use in developing inhibitors for specific enzymes and receptors.

Industry

In the industrial sector, this compound finds applications in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrazole ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole Derivatives

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Pyrazole Positions) Functional Groups Key Properties/Activities References
Target Compound 1: Propan-2-yl; 3,5: Methyl; 4: Carbamate Trifluoroethyl carbamate N/A (Data not reported) -
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol 1: Trifluoroethyl; 3,5: Methyl; 4: Methanol Methanol High-purity API intermediate
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid 1: Trifluoroethyl; 3,5: Methyl; 4: Propanoic acid Carboxylic acid N/A (Structural analog)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde 1: Carbaldehyde; 3: Fluorophenyl; 5: Bromophenyl Aldehyde Crystallographically confirmed
1,3,4-Thiadiazole derivatives () 1: Nitrophenyl; 4: Ethylidene hydrazine Thiadiazole Antimicrobial activity

Key Observations :

  • Trifluoroethyl vs.
  • Carbamate vs. Methanol/Propanoic Acid: The carbamate group in the target compound may confer hydrolytic stability or serve as a prodrug motif, unlike the methanol or carboxylic acid groups in analogs , which could enhance polarity or acidity.
  • Nitrophenyl vs. Alkyl Substituents : In , nitrophenyl-substituted pyrazoles were used to synthesize antimicrobial thiadiazoles, suggesting electron-deficient aromatic systems enhance bioactivity . The target compound’s alkyl substituents might reduce such activity but improve pharmacokinetics.

Biological Activity

2,2,2-Trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate (CAS Number: 1209962-44-6) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆F₃N₃O₂. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. Below is a summary of its key chemical properties:

PropertyValue
Molecular Weight279.26 g/mol
Purity≥ 95%
Storage TemperatureRoom Temperature (RT)

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential therapeutic applications include:

  • Antitumor Activity : Similar pyrazole derivatives have demonstrated inhibitory effects against various cancer cell lines by targeting key pathways involved in tumor growth. The structure of this compound may allow it to interact with specific kinases involved in cancer progression .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes .
  • Antibacterial Activity : The compound's structural features may contribute to its antibacterial properties, as seen in other pyrazole derivatives that disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies. The following table summarizes structural comparisons with related compounds:

Compound NameStructureUnique Features
5-Fluoro-N-(1-methylpropyl)-pyrazoleC₉H₁₁F₂N₃OLacks trifluoroethyl group; different pharmacological profile
N-(3-chloro-4-fluorophenyl)pyrazoleC₁₀H₈ClF₂N₂Chlorine instead of trifluoromethyl; different reactivity
3-Methyl-N-(4-methoxyphenyl)pyrazoleC₁₁H₁₃N₃O₂No fluorinated groups; varies in solubility

The unique trifluoroethyl group in the target compound enhances its lipophilicity and metabolic stability compared to these similar compounds, potentially influencing their biological activities differently.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting materials undergo cyclization to form the pyrazole structure.
  • Carbamate Formation : The pyrazole is then reacted with a suitable carbamate precursor to introduce the carbamate functionality.
  • Introduction of the Trifluoroethyl Group : This step enhances the compound's lipophilicity and stability.

These methods highlight the complexity and precision required in synthesizing this compound.

Case Studies

Recent studies have explored the efficacy of similar pyrazole derivatives in various biological contexts:

  • Antitumor Studies : A series of pyrazole derivatives were evaluated for their inhibitory activity against BRAF(V600E), showing promising results that could be extrapolated to our target compound .
  • Anti-inflammatory Research : Research indicates that certain pyrazole derivatives significantly reduce nitric oxide production in inflammatory models, suggesting potential applications for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or carbamate formation. A typical route involves reacting 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., K₂CO₃ or triethylamine) in aprotic solvents like DMF or THF. Key factors include:
  • Temperature: Room temperature to 60°C to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents enhance nucleophilicity of the amine.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this carbamate derivative?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks for pyrazole methyl groups (δ 2.1–2.3 ppm), trifluoroethyl CF₃ (δ 4.3–4.5 ppm), and carbamate carbonyl (δ 155–160 ppm).
  • IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
  • X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the planarity of the pyrazole ring and carbamate linkage. Fluorine atoms may challenge data collection due to weak scattering .

Q. How do the trifluoroethyl and isopropyl substituents influence the compound’s solubility and stability?

  • Methodological Answer:
  • Trifluoroethyl Group: Enhances lipophilicity (logP ~2.5) and metabolic stability via electron-withdrawing effects.
  • Isopropyl Group: Steric hindrance reduces rotational freedom, stabilizing the pyrazole core.
    Solubility can be tested in DMSO (high) vs. water (low), with logP determined via HPLC or shake-flask methods .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproducts during carbamate formation?

  • Methodological Answer:
  • Stepwise Addition: Introduce trifluoroethyl chloroformate dropwise to the amine solution to control exothermicity.
  • Catalytic Bases: Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.
  • Byproduct Analysis: Monitor via LC-MS for urea derivatives (from over-reaction) or unreacted amine. Adjust stoichiometry (1.1:1 amine:chloroformate) to suppress dimerization .

Q. What computational strategies predict the compound’s interaction with biological targets, and how does the trifluoroethyl group modulate binding?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases).
  • Quantum Mechanics (QM): Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on carbamate reactivity.
  • MD Simulations: Simulate solvation dynamics to evaluate trifluoroethyl’s impact on membrane permeability .

Q. How should contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodological Answer:
  • Assay Validation: Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Structural Analysis: Compare binding poses via X-ray crystallography of ligand-target complexes.
  • Meta-Analysis: Aggregate data from multiple studies to identify confounding variables (e.g., buffer pH, ionic strength) .

Q. What role does the pyrazole ring’s substitution pattern play in its reactivity toward electrophilic agents?

  • Methodological Answer:
  • Electrophilic Substitution: The 4-position carbamate group deactivates the pyrazole ring, directing electrophiles to the 3,5-dimethyl sites.
  • Kinetic Studies: Use Hammett plots to correlate substituent effects with reaction rates.
  • DFT Calculations: Model charge distribution to predict regioselectivity in halogenation or nitration .

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